N-(2-Amino-5-chlorophenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-5-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQJDUAZKDRCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Amino 5 Chlorophenyl Methanesulfonamide
Strategic Synthesis of Precursor Building Blocks for Methanesulfonamide (B31651) Formation
The construction of N-(2-Amino-5-chlorophenyl)methanesulfonamide relies on the sequential and controlled synthesis of key precursors. This involves the formation of a correctly substituted aniline ring followed by the introduction of the methanesulfonamide group.
The core of the target molecule is a 1-amino-4-chlorobenzene scaffold. The synthesis of this intermediate, 4-chloro-2-nitroaniline or its corresponding reduced form, 2,5-diaminobiphenyl, is a critical first step. A common approach begins with p-chloronitrobenzene. Nitration of p-chloronitrobenzene would not yield the desired 2,4-disubstituted pattern efficiently due to the directing effects of the existing substituents.
A more strategic route involves starting with a molecule that allows for controlled introduction of the required functional groups. For instance, Friedel-Crafts acylation reactions on para-substituted anilines can yield key intermediates like 2-amino-5-chlorobenzophenone, which establishes the desired substitution pattern on the aniline ring nih.govpatsnap.com. Another method involves the reaction of p-chloroaniline with benzonitrile and aluminum chloride to produce 2-amino-5-chlorobenzophenone, an important precursor for various pharmaceuticals prepchem.comwikipedia.org.
A general pathway to the required 4-chloro-2-aminophenol intermediate can be conceptualized as follows:
Nitration: Starting with p-chlorophenol, nitration can introduce a nitro group at the ortho position to the hydroxyl group, yielding 4-chloro-2-nitrophenol.
Reduction: The nitro group is then selectively reduced to an amino group using standard reducing agents like iron powder in acidic medium or catalytic hydrogenation, to give 2-amino-4-chlorophenol.
Alternatively, starting from p-chloroaniline, protection of the amino group, followed by nitration and subsequent deprotection and reduction, can lead to the desired 1,2-diamino-4-chlorobenzene intermediate. The synthesis of 2-amino-5-chlorobenzonitrile is another route, which can be achieved through the dehydration of 2-amino-5-chlorobenzamide researchgate.net.
Once the substituted aniline intermediate, such as 2-amino-4-chloroaniline, is prepared, the methanesulfonamide group is introduced. This is typically achieved through a nucleophilic substitution reaction on one of the amino groups with methanesulfonyl chloride (CH₃SO₂Cl). The reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
The key challenge in this step is regioselectivity. In a molecule like 1,2-diamino-4-chlorobenzene, the two amino groups may have different reactivities. The less sterically hindered or more nucleophilic amino group will preferentially react. Careful control of reaction conditions, including temperature, stoichiometry of reagents, and choice of base, is crucial to ensure the methanesulfonyl group attaches to the desired nitrogen atom, yielding this compound.
Advanced Synthetic Approaches for this compound Construction
Modern synthetic chemistry offers more direct and efficient methods for constructing N-aryl sulfonamides, including the target compound. These approaches often utilize transition metal catalysts and focus on achieving high regioselectivity.
Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-nitrogen (C-N) and sulfur-nitrogen (S-N) bonds, which are central to the synthesis of sulfonamides. These methods offer milder conditions and broader functional group tolerance compared to traditional methods nih.gov.
Several catalytic systems have been developed for the N-arylation of sulfonamides:
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N bond formation. For example, Pd(OAc)₂ can be used in the intermolecular N-arylation of sulfonamides with aryl bromides and triflates researchgate.net. A palladium-catalyzed process for preparing arylsulfonyl chlorides from arylboronic acids also serves as a versatile precursor route to sulfonamides nih.gov.
Copper-Catalyzed Reactions: Copper-based systems, such as Copper(I) iodide (CuI), are effective for the N-arylation of sulfonamides with aryl halides and arylboronic acids researchgate.net. These reactions are often cost-effective and efficient.
Nickel-Catalyzed Reactions: Nickel catalysis, particularly when combined with photoredox systems, enables the coupling of sulfonamides with aryl halides under mild conditions. This approach is noted for its broad applicability to a range of N-aryl and N-heteroaryl sulfonamides princeton.edu.
Iron-Catalyzed Reactions: Iron catalysts offer a more economical and environmentally friendly alternative. Iron(II) chloride (FeCl₂) has been used for the direct coupling of sodium arylsulfinates with nitroarenes to form N-arylsulfonamides researchgate.net.
These catalytic methods could be applied to synthesize this compound by coupling methanesulfonamide with a suitable 2-amino-5-chlorophenyl electrophile (e.g., 1-bromo-2-amino-5-chlorobenzene) or by coupling an appropriate aniline with a methanesulfonyl electrophile.
| Metal Catalyst | Typical Precursors | Key Advantages | Reference |
|---|---|---|---|
| Palladium (Pd) | Aryl Halides, Arylboronic Acids | High efficiency, broad functional group tolerance. | nih.govresearchgate.net |
| Copper (Cu) | Aryl Halides, Arylboronic Acids | Cost-effective, efficient for N-arylation. | researchgate.net |
| Nickel (Ni) | Aryl Halides | Mild reaction conditions, suitable for complex molecules. | princeton.edu |
| Iron (Fe) | Nitroarenes, Sodium Arylsulfinates | Economical, environmentally friendly. | researchgate.net |
Achieving the correct 1,2,5-substitution pattern on the benzene ring is a significant synthetic challenge. Regioselectivity is governed by the electronic and steric properties of the substituents already present on the ring. The amino group in an aniline derivative is a strong ortho-, para-directing group for electrophilic aromatic substitution.
Advanced methods for regioselective functionalization often employ directing groups to guide a reactant to a specific position. For instance, a removable directing group can be installed on the amino function of p-chloroaniline to direct subsequent electrophilic substitution (e.g., nitration) to the ortho position.
Alternatively, deprotonative metalation strategies can achieve regioselective functionalization. The use of specific lithium-magnesium or lithium-zinc amide bases can lead to selective metalation at different positions on a substituted aromatic ring, which can then be quenched with an electrophile nih.govresearchgate.net. While direct application to this compound synthesis is not widely reported, these principles of base-controlled regioselective metalation offer a potential pathway for constructing highly functionalized aniline precursors nih.govresearchgate.net. The choice of base and reaction conditions can dictate whether functionalization occurs at the C-2 or other positions of a substituted quinoline, a principle that is transferable to other aromatic systems nih.govamanote.com.
Chemical Modifications and Analog Synthesis of this compound
This compound serves as a valuable building block for the synthesis of more complex and potentially bioactive molecules. Its structure contains two key reactive sites: the primary amino group (-NH₂) and the aromatic ring, which can undergo further substitution.
The primary amino group is nucleophilic and can readily react with a variety of electrophiles. This allows for the synthesis of a wide range of analogs through reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Coupling Reactions: Participation in C-N bond-forming reactions to link with other molecular fragments.
A prominent example of its use is in the synthesis of complex heterocyclic compounds. For instance, this compound can be used to prepare N-(2-((5-Chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide lab-chemicals.com. In this synthesis, the primary amino group of this compound acts as a nucleophile, displacing a leaving group on a substituted pyrimidine ring in a nucleophilic aromatic substitution (SₙAr) reaction. This demonstrates its utility as a key intermediate in constructing elaborate molecules with potential applications in medicinal chemistry.
| Reactive Site | Type of Reaction | Reagent Example | Product Functional Group |
|---|---|---|---|
| Primary Amino Group (-NH₂) | Acylation | Acetyl Chloride | Amide |
| Primary Amino Group (-NH₂) | Alkylation | Methyl Iodide | Secondary Amine |
| Primary Amino Group (-NH₂) | SₙAr Coupling | Substituted Chloropyrimidine | Aminopyrimidine |
| Aromatic Ring | Electrophilic Aromatic Substitution | N-Bromosuccinimide | Bromo-substituted Aromatic Ring |
Derivatization of the Amino Group
The primary amino group in this compound is a key site for a range of chemical modifications, including acylation, alkylation, and the formation of Schiff bases. These transformations are fundamental in the synthesis of diverse derivatives.
Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can significantly alter the compound's chemical and physical properties. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane would yield N-(2-acetamido-5-chlorophenyl)methanesulfonamide. The use of different acylating agents allows for the introduction of a wide array of acyl groups.
| Acylating Agent | Base | Product |
| Acetyl Chloride | Pyridine | N-(2-acetamido-5-chlorophenyl)methanesulfonamide |
| Benzoyl Chloride | Triethylamine | N-(2-benzamido-5-chlorophenyl)methanesulfonamide |
| Acetic Anhydride | Sodium Acetate | N-(2-acetamido-5-chlorophenyl)methanesulfonamide |
Interactive Data Table: Acylation Reactions of this compound
Alkylation: Alkylation of the amino group introduces alkyl substituents. This can be achieved using alkyl halides in the presence of a base to neutralize the hydrogen halide formed. For example, reaction with methyl iodide in the presence of a non-nucleophilic base can yield N-(5-chloro-2-(methylamino)phenyl)methanesulfonamide. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.
| Alkylating Agent | Base | Product |
| Methyl Iodide | Potassium Carbonate | N-(5-chloro-2-(methylamino)phenyl)methanesulfonamide |
| Ethyl Bromide | Sodium Bicarbonate | N-(5-chloro-2-(ethylamino)phenyl)methanesulfonamide |
| Benzyl Chloride | Diisopropylethylamine | N-(2-(benzylamino)-5-chlorophenyl)methanesulfonamide |
Interactive Data Table: Alkylation Reactions of the Amino Group
Schiff Base Formation: The primary amino group readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically carried out in an acidic or basic medium. For example, reacting this compound with benzaldehyde in the presence of a catalytic amount of acid will produce N-(5-chloro-2-(benzylideneamino)phenyl)methanesulfonamide. The formation of Schiff bases is a versatile method for introducing a wide range of substituents and for the synthesis of various heterocyclic compounds.
| Carbonyl Compound | Catalyst | Product |
| Benzaldehyde | Acetic Acid | N-(5-chloro-2-(benzylideneamino)phenyl)methanesulfonamide |
| 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | N-(5-chloro-2-((4-methoxybenzylidene)amino)phenyl)methanesulfonamide |
| Acetone | - | N-(5-chloro-2-(isopropylideneamino)phenyl)methanesulfonamide |
Interactive Data Table: Schiff Base Formation
Structural Elaboration at the Sulfonamide Moiety
The sulfonamide moiety itself can be a site for structural modifications, primarily through N-alkylation or by varying the sulfonyl group.
N-Alkylation of the Sulfonamide: The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a strong base, followed by reaction with an electrophile such as an alkyl halide. This results in an N-alkylated sulfonamide. For instance, treatment with sodium hydride followed by methyl iodide would yield N-(2-amino-5-chlorophenyl)-N-methylmethanesulfonamide. This modification can influence the biological activity and pharmacokinetic properties of the resulting molecule.
| Alkylating Agent | Base | Product |
| Methyl Iodide | Sodium Hydride | N-(2-amino-5-chlorophenyl)-N-methylmethanesulfonamide |
| Ethyl Bromide | Potassium tert-butoxide | N-(2-amino-5-chlorophenyl)-N-ethylmethanesulfonamide |
Interactive Data Table: N-Alkylation of the Sulfonamide Moiety
Variation of the Sulfonyl Group: While the core structure is a methanesulfonamide, analogous compounds with different sulfonyl groups can be synthesized. This is typically achieved by reacting 4-chloro-2-nitroaniline with a different sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) followed by reduction of the nitro group. This approach allows for the introduction of various aryl or alkyl groups on the sulfur atom, leading to a diverse library of sulfonamide analogues.
| Sulfonyl Chloride | Product (after reduction) |
| Benzenesulfonyl Chloride | N-(2-Amino-5-chlorophenyl)benzenesulfonamide |
| p-Toluenesulfonyl Chloride | N-(2-Amino-5-chlorophenyl)-4-methylbenzenesulfonamide |
| Ethanesulfonyl Chloride | N-(2-Amino-5-chlorophenyl)ethanesulfonamide |
Interactive Data Table: Variation of the Sulfonyl Group
Systematic Exploration of Aryl Substituent Variations
Systematic variation of the substituents on the aryl ring is a common strategy in medicinal chemistry to explore structure-activity relationships. For this compound, this involves replacing the chloro group at the 5-position with other functionalities.
The synthesis of such analogues typically starts from a differently substituted 2-nitroaniline. For example, to synthesize the 5-fluoro analogue, one would start with 4-fluoro-2-nitroaniline, react it with methanesulfonyl chloride, and then reduce the nitro group. This modular approach allows for the preparation of a wide range of derivatives with different electronic and steric properties at the 5-position.
| Starting Material (Substituted 2-nitroaniline) | Resulting 5-Substituted Analogue |
| 4-Fluoro-2-nitroaniline | N-(2-Amino-5-fluorophenyl)methanesulfonamide |
| 4-Bromo-2-nitroaniline | N-(2-Amino-5-bromophenyl)methanesulfonamide |
| 4-Methyl-2-nitroaniline | N-(2-Amino-5-methylphenyl)methanesulfonamide |
| 4-Methoxy-2-nitroaniline | N-(2-Amino-5-methoxyphenyl)methanesulfonamide |
Interactive Data Table: Aryl Substituent Variations
By systematically exploring these synthetic transformations, a diverse library of compounds based on the this compound scaffold can be generated, enabling detailed studies of their chemical and biological properties.
Structural Elucidation and Conformational Analysis of N 2 Amino 5 Chlorophenyl Methanesulfonamide
Spectroscopic Characterization Techniques for Molecular Structure Determination
Spectroscopic methods are fundamental in determining the molecular structure of compounds like N-(2-Amino-5-chlorophenyl)methanesulfonamide by providing insights into the connectivity of atoms and the nature of their chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide crucial information about its structure.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the chlorophenyl ring would appear as a set of multiplets in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns providing information about their relative positions. The protons of the amino group (-NH₂) and the sulfonamide (-NH-) would likely appear as broad singlets, and their chemical shifts could be influenced by solvent and concentration. The methyl group (-CH₃) attached to the sulfur atom would give a characteristic singlet in the upfield region, likely around 2.5-3.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The aromatic carbons would resonate in the 110-150 ppm range, with carbons attached to the chlorine and nitrogen atoms showing characteristic shifts. The carbon of the methyl group would appear at a much higher field, typically in the 30-40 ppm range.
A summary of expected NMR data is presented below.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic C-H | 6.5 - 7.5 | Multiplets |
| Amino N-H | Variable | Broad Singlet |
| Sulfonamide N-H | Variable | Broad Singlet |
| Methyl C-H | 2.5 - 3.0 | Singlet |
| Aromatic C | 110 - 150 | - |
| Methyl C | 30 - 40 | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups present in this compound would give rise to characteristic absorption or scattering bands.
IR Spectroscopy: The IR spectrum would be expected to show characteristic stretching vibrations for the N-H bonds of the amino and sulfonamide groups in the region of 3200-3500 cm⁻¹. The S=O stretching vibrations of the sulfonamide group are typically strong and appear in the 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹ regions. Aromatic C-H and C=C stretching vibrations would also be observed.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the S-C bond. The symmetric S=O stretch would be a prominent feature.
Key expected vibrational frequencies are tabulated below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino & Sulfonamide) | Stretching | 3200 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1300 - 1350 & 1140 - 1180 |
| C-N | Stretching | 1250 - 1350 |
| C-Cl | Stretching | 600 - 800 |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular mass of this compound, which allows for the confirmation of its elemental composition. The calculated monoisotopic mass of C₇H₉ClN₂O₂S is approximately 220.0100 g/mol . HRMS would provide a highly accurate mass measurement, confirming this formula.
Furthermore, the mass spectrum would reveal the fragmentation pattern of the molecule under ionization, which can help in structural elucidation. Expected fragmentation pathways would likely involve the cleavage of the S-N bond, the S-C bond, and loss of the methyl group or SO₂.
Solid-State Structural Studies through X-ray Crystallography
While no published crystal structure for this compound is currently available, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state.
Analysis of Intramolecular Torsion and Dihedral Angles
The crystallographic data would allow for a detailed analysis of the intramolecular torsion and dihedral angles. Key parameters of interest would be the torsion angles around the S-N and S-C bonds, which define the conformation of the methanesulfonamide (B31651) group relative to the aminophenyl ring. The planarity of the aromatic ring and the geometry around the nitrogen and sulfur atoms would also be precisely determined. This information is vital for understanding the molecule's shape and potential interactions with other molecules.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The precise arrangement of molecules within a crystal lattice is dictated by a network of intermolecular interactions, which collectively determine the stability and physical properties of the solid state. While a specific crystallographic study for this compound is not publicly available, a detailed analysis of the closely related analogue, N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, provides significant insight into the probable intermolecular interactions and crystal packing motifs. nih.gov The structural similarities between these compounds, primarily the presence of the 2-amino-5-chlorophenyl moiety and the sulfonamide linkage, allow for well-founded inferences regarding the hydrogen bonding and packing patterns.
In the crystal structure of the analogous compound, the molecules are organized into distinct dimeric structures through a pair of complementary hydrogen bonds. nih.gov These primary interactions involve the sulfonamide nitrogen atom (N-H) acting as a hydrogen bond donor and the amino nitrogen atom (N-H₂) of a neighboring molecule serving as the acceptor. This results in the formation of a stable, centrosymmetric dimer.
These dimeric units are further assembled into layers. This higher-order organization is facilitated by weaker N-H···O hydrogen bonds. Specifically, one of the hydrogen atoms of the amino group interacts with a sulfonyl oxygen atom of an adjacent dimer. nih.gov This interaction links the dimers together, extending the structure into a sheet-like arrangement.
Furthermore, intramolecular contacts may also play a role in stabilizing the molecular conformation. In the analogue N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, a bifurcated intramolecular interaction is observed between a hydrogen atom of the amino group and both a sulfonyl oxygen and the sulfonamide nitrogen atom. nih.gov Such an interaction likely contributes to the observed molecular conformation in the solid state.
Based on this analysis, the primary intermolecular interactions expected in the crystal structure of this compound are summarized in the table below.
| Interaction Type | Donor | Acceptor | Description | Probable Motif |
| Intermolecular H-Bond | Sulfonamide N-H | Amino N | Forms primary dimeric units | Dimer |
| Intermolecular H-Bond | Amino N-H | Sulfonyl O | Links dimers into layers | Layer/Sheet |
| Intramolecular H-Bond | Amino N-H | Sulfonyl O / Sulfonamide N | Stabilizes molecular conformation | Bifurcated contact |
It is important to note that while this analysis provides a strong predictive model for the crystal packing of this compound, definitive confirmation would require a dedicated single-crystal X-ray diffraction study of the compound itself.
Advanced Spectroscopic Methods for Solution-State Conformational Dynamics
The conformational flexibility of molecules in solution is a critical aspect of their chemical behavior and biological activity. Advanced spectroscopic methods, particularly multidimensional Nuclear Magnetic Resonance (NMR) techniques, are powerful tools for elucidating these dynamic processes. For this compound, such studies would provide invaluable information on the rotational freedom around the S-N and S-C bonds, as well as the orientation of the aromatic rings relative to each other.
As of the current literature, specific studies employing advanced spectroscopic methods to investigate the solution-state conformational dynamics of this compound have not been reported. However, the potential application of these techniques can be discussed based on the molecular structure.
Two-dimensional NMR (2D-NMR) techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be particularly informative. These experiments can detect through-space interactions between protons that are in close proximity, providing direct evidence of conformational preferences. For instance, NOE or ROE correlations between the protons of the methanesulfonyl group and the protons of the aminophenyl ring would help to define the preferred orientation around the S-N bond. Similarly, correlations between protons on the two different aromatic rings (if applicable in analogues) can reveal the dihedral angle between them in solution.
Variable Temperature (VT) NMR studies could also be employed to investigate the energetics of conformational exchange. By monitoring the NMR spectrum as a function of temperature, it is possible to observe changes in the rates of rotation around single bonds. At lower temperatures, distinct signals for different conformers might be resolved, allowing for the determination of the energy barriers between them.
While experimental data for this compound is not available, the application of these advanced spectroscopic methods would be essential to fully characterize its conformational landscape in the solution phase, providing a more complete understanding of its structure-activity relationships.
Computational Chemistry and Theoretical Investigations of N 2 Amino 5 Chlorophenyl Methanesulfonamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These theoretical methods provide insights into the geometric structure, stability, and reactivity of a compound.
Density Functional Theory (DFT) for Optimized Molecular Geometry and Energetics
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This calculation minimizes the energy of the molecule to determine key parameters such as bond lengths, bond angles, and dihedral angles. The results of such a calculation for N-(2-Amino-5-chlorophenyl)methanesulfonamide would typically be presented in a table, allowing for a detailed understanding of its structural framework. Furthermore, DFT calculations yield important energetic data, including the total energy of the molecule, which is indicative of its thermodynamic stability.
Frontier Molecular Orbital (FMO) Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. An FMO analysis for this compound would provide the specific energy values for these orbitals and the energy gap, which are essential for predicting its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of varying electrostatic potential, where red typically signifies electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). An MEP map for this compound would reveal its reactive sites and provide insights into its intermolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be employed to explore its conformational space—the full range of possible shapes it can adopt by rotating around its single bonds. This analysis helps to identify the most stable conformations and understand the molecule's dynamic behavior in different environments, such as in a solvent.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.
Computational Calculation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts for a molecule. For this compound, a table of calculated chemical shifts for each unique hydrogen and carbon atom would be generated. This theoretical data serves as a powerful tool for interpreting experimental NMR spectra and verifying the compound's identity.
Simulated IR and Raman Spectra for Vibrational Assignments
Currently, there are no published studies that present simulated Infrared (IR) and Raman spectra for this compound. Computational techniques, such as Density Functional Theory (DFT), are commonly employed to calculate the vibrational frequencies and intensities of molecules. These theoretical spectra are invaluable for the precise assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in the molecule.
For this compound, a theoretical vibrational analysis would be expected to identify characteristic frequencies for the following key functional groups:
N-H stretching vibrations of the primary amine (NH2) group and the secondary sulfonamide (SO2NH) group.
S=O symmetric and asymmetric stretching vibrations of the sulfonyl group.
C-N, C-S, and C-Cl stretching vibrations .
Aromatic C-H and C=C stretching and bending vibrations of the chlorophenyl ring.
CH3 symmetric and asymmetric stretching and bending vibrations of the methanesulfonamide (B31651) moiety.
Without dedicated computational studies, a definitive assignment of experimental IR and Raman spectra for this compound remains challenging and relies on comparisons with related molecules and general group frequency charts.
Computational Methodologies for Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)
No specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been developed for this compound. QSAR and QSPR studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
These models are built by calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Describing the electronic properties, such as charge distribution and frontier molecular orbitals.
Quantum chemical descriptors: Derived from quantum mechanical calculations.
Once calculated for a training set of molecules with known activities or properties, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a predictive model. Such models are instrumental in rational drug design and materials science for predicting the activity or properties of new, untested compounds.
The development of QSAR or QSPR models for this compound would necessitate a dataset of structurally related analogues with corresponding experimental data, which is not currently available in the public domain.
Mechanistic Insights into Molecular Interactions of N 2 Amino 5 Chlorophenyl Methanesulfonamide
Elucidation of Hydrogen Bonding Networks and Their Role in Intermolecular Recognition
Hydrogen bonds are pivotal in dictating the solid-state architecture and intermolecular recognition of sulfonamides. For the N-(2-Amino-5-chlorophenyl) moiety, both the amino (-NH₂) group and the sulfonamide (-SO₂NH-) group are primary sites for hydrogen bonding, acting as donors and acceptors.
Detailed crystallographic analysis of a closely related analogue, N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, provides significant insight into the probable hydrogen bonding patterns. nih.gov In the crystal structure of this analogue, molecules form distinct inversion dimers. nih.gov This primary structural motif is established through a pair of complementary N—H···N hydrogen bonds where the sulfonamide nitrogen atom (N1) of one molecule donates a hydrogen to the amino nitrogen atom (N2) of a neighboring molecule, and vice versa. nih.gov
These dimers are further organized into layers by weaker N—H···O hydrogen bonds. Specifically, a hydrogen atom from the amino group interacts with one of the sulfonyl oxygen atoms of an adjacent dimer. nih.gov This network of interactions creates a stable, layered solid-state structure. Additionally, intramolecular hydrogen bonds are observed, such as a bifurcated contact between an amino hydrogen and both a sulfonyl oxygen and the sulfonamide nitrogen, which helps to stabilize the molecular conformation. nih.gov
The geometric parameters for these interactions in the analogue highlight the strength and directionality characteristic of such bonds.
Interactive Table 1: Hydrogen Bond Geometry in N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide Crystal Structure. nih.gov (Note: This data is for a structural analogue and serves as a model for the potential interactions of N-(2-Amino-5-chlorophenyl)methanesulfonamide)
| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Code |
|---|---|---|---|---|---|
| N1—H1A···N2 | 0.86 | 2.30 | 3.109(4) | 157 | x, -y+1/2, z-1/2 |
Investigation of Halogen Bonding Interactions Involving the Chloro-Substituted Phenyl Moiety
The chlorine atom on the phenyl ring of this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or a π-electron system. mdpi.com
While specific studies on the halogen bonding of this compound are not available, research on other sulfonamide co-crystals demonstrates the significance of these interactions. mdpi.com In such systems, halogen bonds can compete with or complement hydrogen bonds to direct crystal packing. Typical halogen bond acceptors in sulfonamides include the sulfonyl oxygens, the sulfonamide nitrogen, and aromatic π-systems. mdpi.com
The interaction can be categorized based on the acceptor:
X···O/N Interactions: These are generally considered strong halogen bonds. The chlorine atom's σ-hole can interact with the lone pairs of the sulfonyl oxygens or the amino nitrogen.
X···π Interactions: The chlorine atom can also interact with the electron-rich π-system of a nearby phenyl ring. Studies have shown that in some sulfonamide co-crystals, these X···π interactions can dominate the crystal packing, even when stronger X···O/N acceptors are available. mdpi.com
The strength and geometry of a halogen bond are key indicators of its influence. A shorter distance between the halogen and the acceptor atom (normalized by the sum of their van der Waals radii) and an angle close to 180° indicate a stronger bond.
Interactive Table 2: Typical Geometries of Halogen Bonds (XBs) in Molecular Crystals. mdpi.com
| Interaction Type | Donor-X···Acceptor | Typical Distance (d) | Typical Angle (∠) |
|---|---|---|---|
| Strong XB | C—I···N | ~3.06 Å | ~180° |
| Weak XB | C—I···π-system | ~4.05 Å | ~166° |
Exploration of Coordination Chemistry and Metal Ion Complexation
The structure of this compound contains multiple potential coordination sites for metal ions, making it a candidate for forming metal complexes. The primary donor atoms are the nitrogens of the amino and sulfonamide groups and the oxygens of the sulfonyl group. These Lewis basic sites can chelate with transition metal ions.
The amino group (-NH₂) provides a classic N-donor site. The sulfonamide moiety (-SO₂NH-) offers several possibilities: coordination can occur through the deprotonated nitrogen atom or through one or both of the sulfonyl oxygen atoms. This versatility allows the molecule to act as a monodentate or bidentate ligand.
Although specific metal complexes of this compound have not been detailed in the available literature, studies on similar molecules confirm the coordinating ability of these functional groups. For instance, Schiff bases derived from (2-amino-5-chlorophenyl)phenyl methanone (B1245722) form stable complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III), demonstrating that the 2-amino-5-chlorophenyl unit readily participates in metal binding. The administration of sulfonamides as metal complexes can enhance their therapeutic properties.
Interactive Table 3: Potential Metal Coordination Sites in this compound.
| Potential Donor Atom/Group | Type of Donor | Possible Coordination Mode |
|---|---|---|
| Amino Group (-NH₂) | Nitrogen (N) | Monodentate |
| Sulfonamide Group (-SO₂NH-) | Nitrogen (N) | Monodentate (after deprotonation) |
Theoretical Modeling of Ligand-Target Interactions at a Molecular Level
Theoretical and computational modeling are powerful tools for understanding the interactions of molecules like this compound at an atomic level. These methods can predict molecular geometry, electronic properties, and binding affinities with biological targets.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the optimized molecular structure, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) surface. The MEP surface is particularly useful as it visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for hydrogen and halogen bonding.
Hirshfeld Surface Analysis: This technique is employed to visualize and quantify intermolecular interactions within a crystal lattice. It maps the close contacts between neighboring molecules, providing a detailed picture of all interactions, including hydrogen bonds, halogen bonds, and weaker van der Waals forces.
Molecular Docking: This computational method simulates the binding of a ligand to the active site of a receptor, such as a protein or enzyme. For this compound, docking studies could predict its preferred binding orientation and calculate a binding energy, offering insights into its potential as an inhibitor or modulator of a biological target. Analysis of docking results often reveals key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the ligand-receptor complex. For example, in docking studies of other sulfonamides, hydrogen bonds with specific amino acid residues like glutamic acid have been identified as crucial for binding.
Interactive Table 4: Application of Theoretical Models to Sulfonamide Interactions.
| Modeling Technique | Information Obtained | Relevance to Molecular Interactions |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, MEP | Predicts stable conformations and sites for electrostatic interactions (H-bonds, halogen bonds). |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts | Confirms and characterizes the hydrogen and halogen bonding networks in the solid state. |
In Vitro Explorations of Biological Mechanisms Involving N 2 Amino 5 Chlorophenyl Methanesulfonamide
Investigation of Specific Enzymatic Inhibition Profiles
There is currently no publicly available scientific literature detailing the specific enzymatic inhibition profile of N-(2-Amino-5-chlorophenyl)methanesulfonamide. Research investigating the inhibitory activity of this compound against specific enzymes, including data such as IC50 or Ki values, has not been found in the course of this review. Therefore, no data table on enzymatic inhibition can be provided.
Modulation of Cellular Signaling Pathways and Receptors through Molecular Interactions
Information regarding the modulation of cellular signaling pathways or interactions with specific receptors by this compound is not present in the current body of scientific literature. Studies that would elucidate the effects of this compound on intracellular signaling cascades, receptor binding, or downstream gene expression are not available.
Methodologies for Putative Molecular Target Identification and Validation
While general methodologies for identifying and validating molecular targets of chemical compounds are well-established, their specific application to this compound has not been documented in published research.
Biophysical Assays for Binding Affinity Determinations
There are no available studies that have employed biophysical assays to determine the binding affinity of this compound to any putative molecular target. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy have not been used to quantify the interaction of this specific compound with biological macromolecules. Consequently, no data on binding affinities (e.g., Kd values) can be presented.
Proteomic Approaches for Interaction Partner Discovery
Proteomic approaches, such as affinity purification-mass spectrometry (AP-MS) or yeast two-hybrid screens, have not been reported in the literature for the purpose of identifying protein interaction partners of this compound. As a result, there is no list of potential protein targets or interacting partners to report.
Pre-clinical Mechanistic Studies in Cellular Models
A review of the scientific literature did not yield any pre-clinical studies conducted in cellular models to investigate the mechanistic actions of this compound. There is no available data on the effects of this compound on cellular processes such as cell viability, proliferation, apoptosis, or cell cycle progression in any tested cell line. Therefore, a data table summarizing findings from pre-clinical cellular models cannot be generated.
Future Directions and Emerging Research Avenues for N 2 Amino 5 Chlorophenyl Methanesulfonamide
Integration with Advanced Functional Material Development
The unique combination of reactive functional groups in N-(2-Amino-5-chlorophenyl)methanesulfonamide makes it a promising candidate for the synthesis of advanced functional materials. The primary amine group can serve as a reactive site for polymerization reactions, allowing for its integration as a monomer into polymer backbones.
Future research could explore the synthesis of novel polyamides, polyimides, or other condensation polymers where this compound is a key constituent. The incorporation of the sulfonamide and chloro-substituents into the polymer chain is anticipated to impart unique properties such as enhanced thermal stability, flame retardancy, and specific solubility characteristics. These polymers could find applications in high-performance engineering plastics, specialty membranes for separation processes, or as dielectric materials in microelectronics.
Another avenue of exploration lies in the development of metal-organic frameworks (MOFs). The amine and sulfonamide moieties can act as coordinating sites for metal ions, potentially leading to the formation of porous crystalline structures with high surface areas. Such MOFs could be investigated for applications in gas storage, catalysis, and chemical sensing. The specific functionalities of the parent molecule could allow for the design of MOFs with tailored pore environments and selective adsorption properties.
A summary of potential material applications is presented in the table below.
| Material Class | Potential Monomer/Ligand | Key Functional Groups | Anticipated Properties | Potential Applications |
| Polyamides/Polyimides | This compound | Primary Aromatic Amine | Enhanced thermal stability, flame retardancy, modified solubility | High-performance plastics, separation membranes |
| Metal-Organic Frameworks (MOFs) | This compound | Amine and Sulfonamide groups | High porosity, tailored pore chemistry, selective adsorption | Gas storage, catalysis, chemical sensors |
| Functional Coatings | This compound | All | Improved adhesion, corrosion resistance, specific surface energy | Protective coatings for metals, surface modification of materials |
High-Throughput Screening Methodologies for Uncovering Novel Mechanistic Insights
The sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, and this compound presents a valuable starting point for the discovery of new bioactive molecules. High-throughput screening (HTS) campaigns are expected to be a cornerstone of future research to uncover novel biological activities and mechanistic insights. dovepress.com
A primary focus of such HTS campaigns will likely be in the area of protein kinase inhibition. nih.gov Many existing kinase inhibitors feature a sulfonamide group, which can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes. acs.org Future research will likely involve screening large libraries of derivatives of this compound against a broad panel of human kinases to identify selective inhibitors for therapeutic targets in oncology and inflammatory diseases. researchgate.net
Moreover, HTS can be employed to explore other potential biological targets. For instance, screening against various enzymes, receptors, and ion channels could reveal unexpected activities. mdpi.com The data generated from these large-scale screens, including structure-activity relationships (SAR), will be instrumental in understanding how the specific substitution pattern of the molecule influences its biological activity and in guiding the design of more potent and selective analogs. nih.gov
| Screening Approach | Target Class | Potential Therapeutic Area | Desired Outcome |
| Kinase Profiling | Protein Kinases | Oncology, Immunology | Identification of selective kinase inhibitors |
| Phenotypic Screening | Whole-cell assays | Infectious Diseases, Oncology | Discovery of compounds with novel mechanisms of action |
| Target-based Screening | Specific enzymes, receptors | Various | Identification of potent and selective modulators |
Development of Innovative Analytical Techniques for Enhanced Characterization
As research into this compound and its derivatives expands, the need for advanced and innovative analytical techniques for their characterization will become increasingly important. While standard techniques like NMR and mass spectrometry will remain fundamental, future research will likely focus on developing more sensitive and sophisticated methods. nih.govnih.gov
Hyphenated analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), will be crucial for the separation and identification of the parent compound and its analogs in complex mixtures. asdlib.orgnih.govchemijournal.com The development of novel LC-MS/MS methods could enable the rapid screening and quantification of these compounds in biological matrices or environmental samples. nih.govnih.gov
Furthermore, advanced spectroscopic techniques could provide deeper insights into the compound's structure and behavior. For example, two-dimensional NMR techniques could be used to unambiguously assign the structure of complex derivatives. The application of novel ionization sources in mass spectrometry could also aid in the detailed fragmentation analysis, providing valuable structural information. scilit.com
| Analytical Technique | Purpose | Potential Advancement |
| LC-MS/MS | Quantification in complex matrices | Development of validated methods for biological and environmental samples. nih.gov |
| High-Resolution Mass Spectrometry | Structural elucidation of analogs | Accurate mass measurements for unambiguous formula determination. |
| 2D NMR Spectroscopy | Unambiguous structure confirmation | Complete assignment of proton and carbon signals for complex derivatives. |
| UV-Visible Spectrophotometry | Routine quantification | Development of simple and rapid colorimetric methods for specific applications. nih.govrasayanjournal.co.inresearchgate.net |
Green Chemistry and Sustainable Synthesis Approaches for Analog Production
In line with the growing emphasis on sustainability in the chemical industry, future research on this compound and its analogs will heavily focus on the development of green and sustainable synthetic methodologies. mdpi.comunibo.itrsc.org The principles of green chemistry, such as waste reduction, use of renewable feedstocks, and energy efficiency, will guide the design of new synthetic routes.
One promising area is the exploration of alternative, environmentally benign solvents to replace traditional volatile organic compounds. rsc.orgresearchgate.net Research into using water, ionic liquids, or deep eutectic solvents for the synthesis of sulfonamides is an active field. tandfonline.com Another key direction is the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents.
Flow chemistry is another emerging technology that offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of sulfonamides and their intermediates. acs.orgresearchgate.netacs.org Continuous flow reactors can allow for precise control over reaction parameters, leading to higher yields and purity, while minimizing waste. Furthermore, electrochemical synthesis presents a novel and green approach for the formation of sulfonamide bonds, potentially avoiding harsh oxidants and reagents. chemrxiv.org Biocatalysis, using enzymes to perform specific chemical transformations, also represents a future avenue for the sustainable production of chiral analogs of this compound. nih.gov
| Green Chemistry Approach | Key Principle | Potential Application to Synthesis |
| Alternative Solvents | Safer Solvents & Auxiliaries | Use of water, ionic liquids, or deep eutectic solvents. tandfonline.com |
| Catalysis | Atom Economy, Catalysis | Development of metal or organocatalyzed sulfonylation reactions. |
| Flow Chemistry | Energy Efficiency, Inherent Safety | Continuous production with improved control and reduced waste. acs.orgresearchgate.net |
| Electrochemical Synthesis | Waste Prevention | Anodic oxidation and cathodic reduction for bond formation. chemrxiv.orgnsf.gov |
| Biocatalysis | Use of Renewable Feedstocks | Enzymatic resolution or asymmetric synthesis of chiral analogs. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-Amino-5-chlorophenyl)methanesulfonamide, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogen (e.g., Cl) on the aromatic ring with methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach . Reaction temperature (60–100°C) and solvent polarity significantly affect regioselectivity and byproduct formation. Purification often involves column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- 1H/13C NMR : Key peaks include the sulfonamide NH (δ 7.8–8.2 ppm, broad singlet) and aromatic protons (δ 6.5–7.5 ppm). The chlorine atom deshields adjacent protons, causing distinct splitting patterns .
- LC-MS : Electrospray ionization (ESI+) in methanol confirms the molecular ion [M+H]+ at m/z 235.0 (calculated for C₇H₈ClN₂O₂S). Fragmentation patterns help identify substituent positions .
- IR : Strong S=O stretching vibrations at 1150–1350 cm⁻¹ and N-H bending at 1600–1650 cm⁻¹ .
Q. How can solubility and stability be optimized for biological assays?
- The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stability studies (pH 3–9, 25–37°C) indicate degradation via hydrolysis of the sulfonamide group under acidic conditions. Buffered solutions (PBS, pH 7.4) with 0.1% Tween-80 are recommended for in vitro assays .
Advanced Research Questions
Q. How do crystallographic studies inform the conformational flexibility of this compound?
- Single-crystal X-ray diffraction reveals a staggered conformation around the N–S bond, with the sulfonamide group adopting a planar trigonal geometry. The chlorophenyl and methanesulfonamide rings form a dihedral angle of ~75°, influencing intermolecular hydrogen bonding (N–H⋯O=S) and crystal packing . Refinement using SHELXL (R-factor < 0.04) and visualization via ORTEP-3 are critical for analyzing torsional angles and non-covalent interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in assay conditions (e.g., bacterial strain, solvent vehicle). Meta-analyses using standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC₅₀ comparisons) are essential. For example, conflicting reports on carbonic anhydrase inhibition may require re-evaluating enzyme isoforms (e.g., hCA-II vs. hCA-IX) .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and frontier orbitals (HOMO-LUMO) to predict reactivity. Molecular docking (AutoDock Vina) into target proteins (e.g., cyclooxygenase-2) identifies key interactions: the sulfonamide group forms hydrogen bonds with Arg120, while the chloro substituent enhances hydrophobic contacts .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Batch reproducibility issues arise from exothermic reactions during sulfonylation. Flow chemistry systems improve heat dissipation and reduce side products. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation in real time .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
